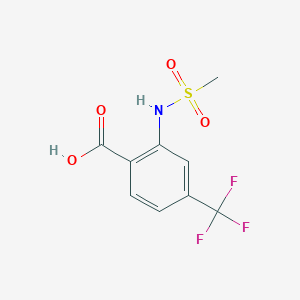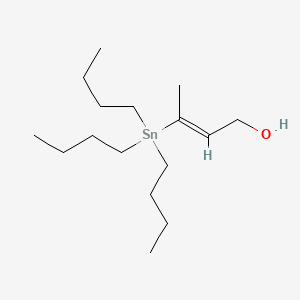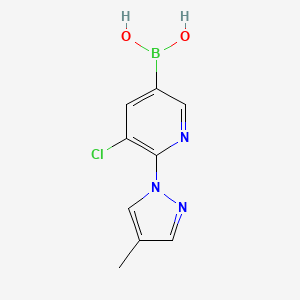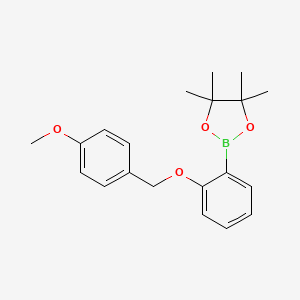
4-Phenoxyaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenoxyaniline hydrochloride is an organic compound with the molecular formula C12H11NO·HCl. It is also known as 4-Aminophenyl phenyl ether hydrochloride. This compound is characterized by the presence of an aniline group substituted with a phenoxy group at the para position. It is commonly used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
4-Phenoxyaniline hydrochloride can be synthesized through several methods. One common synthetic route involves the Ullmann reaction, where iodobenzene and phenol are reacted in the presence of a copper catalyst and potassium hydroxide in dimethyl sulfoxide (DMSO) at 80°C for 8 hours . The reaction mixture is then cooled, and the product is purified through column chromatography.
Another method involves the reaction of 4-phenoxyaniline with hydrochloric acid. In this process, 4-phenoxyaniline is dissolved in concentrated hydrochloric acid, and an ice-cold solution of sodium nitrite is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at 0°C for 1 hour .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Phenoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-Phenoxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-Phenoxyaniline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity by binding to the active site. The phenoxy group enhances its ability to interact with hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
4-Aminophenol: Similar structure but lacks the phenoxy group.
4-Ethoxyaniline: Similar structure with an ethoxy group instead of a phenoxy group.
4-Phenoxyphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
4-Phenoxyaniline hydrochloride is unique due to the presence of both the phenoxy and aniline groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.
属性
CAS 编号 |
73166-61-7 |
|---|---|
分子式 |
C12H12ClNO |
分子量 |
221.68 g/mol |
IUPAC 名称 |
4-phenoxyaniline;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H,13H2;1H |
InChI 键 |
PZEIOZVYYORMFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl |
相关CAS编号 |
139-59-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)


![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)

![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

